2-(1-methyl-1H-pyrazol-4-yl)piperazine
Description
Properties
IUPAC Name |
2-(1-methylpyrazol-4-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4/c1-12-6-7(4-11-12)8-5-9-2-3-10-8/h4,6,8-10H,2-3,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLWRMGZNTZIBOV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2CNCCN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1461713-45-0 | |
| Record name | 2-(1-methyl-1H-pyrazol-4-yl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-methyl-1H-pyrazol-4-yl)piperazine typically involves the reaction of 1-methylpyrazole with piperazine. One common method includes the use of 1-methylpyrazole-4-carboxylic acid, which is first converted to its acyl chloride derivative using thionyl chloride (SOCl2) in the presence of a catalyst like dimethylformamide (DMF). This acyl chloride is then reacted with piperazine to yield the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity. This might include continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-methyl-1H-pyrazol-4-yl)piperazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the nitrogen atoms in the piperazine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to the formation of secondary amines.
Scientific Research Applications
Medicinal Chemistry
Antidepressant and Anxiolytic Properties
Research indicates that derivatives of 2-(1-methyl-1H-pyrazol-4-yl)piperazine exhibit significant antidepressant and anxiolytic effects. The compound's ability to interact with serotonin receptors makes it a candidate for developing new antidepressants. Studies have shown that modifications to the piperazine structure can enhance its efficacy and reduce side effects associated with traditional antidepressants .
Anticancer Activity
Recent investigations have highlighted the anticancer potential of this compound. It has been tested against various cancer cell lines, demonstrating cytotoxic effects. The mechanism appears to involve the induction of apoptosis in cancer cells, making it a promising lead compound for further development in cancer therapy .
Neuroprotective Effects
The compound has also been studied for its neuroprotective properties. Research suggests that it may help protect neuronal cells from oxidative stress and neuroinflammation, which are critical factors in neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Materials Science
Polymer Chemistry
In materials science, this compound is being explored as a building block for synthesizing novel polymers. Its incorporation into polymer matrices can enhance mechanical properties and thermal stability. This application is particularly relevant in developing advanced materials for aerospace and automotive industries .
Nanocomposites
The compound has been utilized in the formulation of nanocomposites, where it acts as a coupling agent between organic and inorganic phases. This enhances the compatibility of different materials, leading to improved performance characteristics such as increased strength and durability .
Analytical Chemistry
Chromatographic Applications
this compound has found utility in analytical chemistry, particularly in chromatography. It serves as a derivatizing agent for amino acids and other polar compounds, facilitating their detection and quantification in complex mixtures. The compound's ability to form stable derivatives improves the sensitivity and selectivity of analytical methods .
Spectroscopic Studies
The compound is also employed in spectroscopic studies to understand molecular interactions and dynamics. Its unique spectral properties allow researchers to probe various chemical environments, providing insights into reaction mechanisms and molecular behavior under different conditions .
Case Studies
Mechanism of Action
The mechanism of action of 2-(1-methyl-1H-pyrazol-4-yl)piperazine involves its interaction with specific molecular targets. For instance, in cardiovascular research, it has been shown to interact with muscarinic receptors, leading to sympathoinhibition and hypotensive effects . The compound’s structure allows it to fit into the active sites of enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The table below compares 2-(1-methyl-1H-pyrazol-4-yl)piperazine with analogous piperazine-based compounds:
Pharmacological and Biochemical Differences
- Target Compound: Limited direct pharmacological data are available, but its structural analogs (e.g., pyrazole-piperazine hybrids) are explored for CNS modulation due to affinity for serotonin/dopamine receptors .
- EMTPP Analogue (Entry 4) : Inactivates cytochrome P450 2D6 via apoprotein adduction, critical for drug-drug interaction studies .
- Sulfonylpyrazole Derivative (Entry 5) : Sulfonyl groups enhance metabolic stability, making it suitable for enzyme inhibition assays .
Biological Activity
2-(1-methyl-1H-pyrazol-4-yl)piperazine is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The structural formula of this compound is pivotal to understanding its biological activity. The compound features a piperazine ring, which is known to enhance the pharmacological properties of drug candidates.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₄ |
| Molecular Weight | 180.22 g/mol |
| CAS Number | 1461713-45-0 |
The biological activity of this compound is attributed to its interaction with various molecular targets. Research indicates that this compound may act as an enzyme inhibitor and modulate receptor activity, particularly in the context of cancer and microbial infections .
Anticancer Activity
Recent studies have highlighted the cytotoxic effects of this compound against several cancer cell lines. For instance, it demonstrated significant antiproliferative activity against human breast adenocarcinoma (MCF-7) and hepatocellular carcinoma (HepG2) cells. The mechanism involves the induction of apoptosis, as evidenced by increased levels of pro-apoptotic markers such as Bax and caspase 9 in treated cells.
Key Findings:
- IC₅₀ Values: Approximately 5.36 µg/mL against MCF-7 and 10.10 µg/mL against HepG2 cells.
- Selectivity: Higher selectivity for cancerous cells compared to normal Vero cells, indicating potential for reduced off-target effects common in traditional chemotherapeutics.
Antimicrobial Activity
In addition to its anticancer properties, this compound exhibits notable antimicrobial activity. Studies have shown its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.0039 - 0.025 mg/mL |
| Escherichia coli | 0.004 - 0.025 mg/mL |
| Candida albicans | MIC values ranging from 16.69 to 78.23 µM |
These findings suggest that the compound may serve as a potential lead for the development of new antimicrobial agents .
Case Studies and Research Findings
Several case studies have explored the biological activities of derivatives related to this compound:
- Antidiabetic Properties: Derivatives have been evaluated for their ability to inhibit α-glucosidase and α-amylase with promising IC₅₀ values indicating potential use in managing diabetes .
- Neuropharmacological Effects: Compounds derived from piperazine have shown anxiolytic-like effects through interactions with serotonergic pathways, suggesting therapeutic potential in treating anxiety disorders .
- Antioxidant Activity: Recent studies indicate that these compounds possess significant antioxidant properties, which could contribute to their overall therapeutic efficacy by mitigating oxidative stress-related damage .
Q & A
Q. What strategies improve blood-brain barrier (BBB) penetration for neuroactive derivatives?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
